N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide
Overview
Description
N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide is an organic compound that belongs to the class of amides. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers. It is characterized by its unique structure, which includes a benzamide core with diethyl and methylbenzoyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide typically involves the condensation reaction of an acid and an amine. One effective method for its preparation is through oxidative coupling using copper-based metal-organic frameworks. This method has shown excellent performance, achieving over 99% conversion and 95% yield of the pure isolated product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of coupling reagents or activators to facilitate the transformation. The use of copper catalysts, both homogeneous and heterogeneous, has been reported to be effective in the coupling of benzoic acids with formamides .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide undergoes various chemical reactions, including oxidative coupling and condensation reactions. These reactions are essential for forming the amide bond in the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper catalysts, such as CuCl2, Cu(OTf)2, and Cu(ClO4)2·6H2O. The reactions typically require energetic conditions due to the acid-base nature of the components .
Major Products Formed: The major product formed from the reactions involving this compound is the amide itself. The oxidative coupling process can also produce intermediates such as diethylaminyl radicals and carbamic anhydrides .
Scientific Research Applications
N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide has a wide range of scientific research applications. It is used in the synthesis of metal-organic frameworks, which are valuable for applications such as gas storage, separation, catalysis, and drug delivery. The compound’s structure allows it to serve as a phase-directing solvent in the synthesis of these frameworks .
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide involves its interaction with molecular targets through its amide bond. The compound’s structure allows it to participate in oxidative coupling reactions, forming intermediates that lead to the final amide product. The presence of copper catalysts facilitates these reactions by promoting the formation of carbamoyl radicals .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide include N,N-dimethylformamide and N,N-diethylformamide. These compounds share structural similarities, such as the presence of formamide groups, but differ in their substituents.
Uniqueness: this compound is unique due to its specific substituents, which include diethyl and methylbenzoyl groups. These substituents contribute to its distinct chemical properties and applications, particularly in the synthesis of metal-organic frameworks and its role as a phase-directing solvent .
Properties
IUPAC Name |
N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-7-6-8-17(13-16)20-18(22)15-11-9-14(3)10-12-15/h6-13H,4-5H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHLBFWEOIWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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